
Acetic acid, trichloro-, 3-hexenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, trichloro-, 3-hexenyl ester is an organic compound that belongs to the ester family. Esters are typically formed by the reaction of a carboxylic acid and an alcohol. This particular ester is derived from trichloroacetic acid and 3-hexenol. Esters are known for their distinctive odors and are often used in fragrances and flavorings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 3-hexenyl ester can be achieved through the Fischer esterification process. This involves the reaction of trichloroacetic acid with 3-hexenol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
On an industrial scale, the production of this ester may involve continuous flow processes where trichloroacetic acid and 3-hexenol are mixed in the presence of a catalyst. The reaction mixture is then heated to promote esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Acetic acid, trichloro-, 3-hexenyl ester can undergo several types of chemical reactions, including:
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 3-hexenol.
Reduction: Trichloroethanol and 3-hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, trichloro-, 3-hexenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetyl group into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester hydrolysis and metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its distinctive odor.
作用機序
The mechanism of action of acetic acid, trichloro-, 3-hexenyl ester primarily involves its hydrolysis to trichloroacetic acid and 3-hexenol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The resulting trichloroacetic acid can further participate in various biochemical pathways, including protein modification and enzyme inhibition .
類似化合物との比較
Similar Compounds
Acetic acid, phenyl-, 3-hexenyl ester: Similar ester structure but with a phenyl group instead of trichloro.
Acetic acid, trichloro-, octyl ester: Similar ester but with an octyl group instead of 3-hexenyl
Uniqueness
Acetic acid, trichloro-, 3-hexenyl ester is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable complexes with other molecules. This makes it particularly useful in synthetic chemistry and industrial applications .
特性
CAS番号 |
114607-28-2 |
|---|---|
分子式 |
C8H11Cl3O2 |
分子量 |
245.5 g/mol |
IUPAC名 |
hex-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H11Cl3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h3-4H,2,5-6H2,1H3 |
InChIキー |
HIHSJHFAKCBBNH-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCOC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


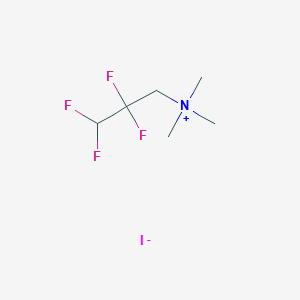

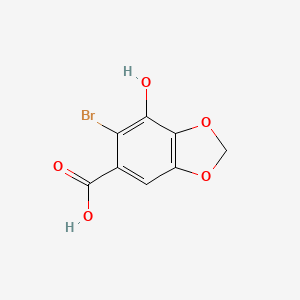
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
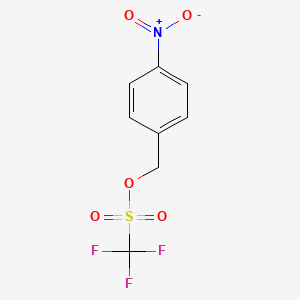
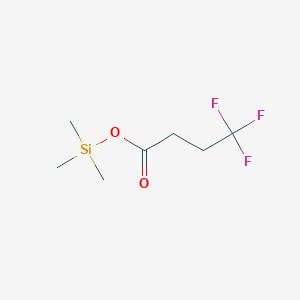
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
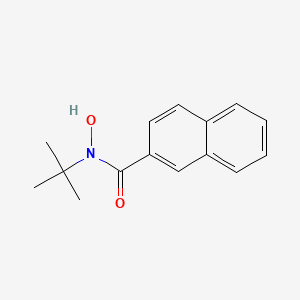
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
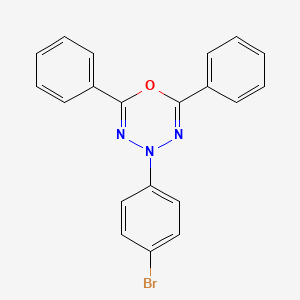
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
